molecular formula C22H21N5O2 B11177862 2-(1,3-Benzoxazol-2-ylamino)-7,7-dimethyl-4-(pyridin-3-yl)-4,6,7,8-tetrahydroquinazolin-5-ol

2-(1,3-Benzoxazol-2-ylamino)-7,7-dimethyl-4-(pyridin-3-yl)-4,6,7,8-tetrahydroquinazolin-5-ol

Cat. No.: B11177862
M. Wt: 387.4 g/mol
InChI Key: XCJQXNCJKYYAPY-UHFFFAOYSA-N
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Description

2-(1,3-Benzoxazol-2-ylamino)-7,7-dimethyl-4-(pyridin-3-yl)-4,6,7,8-tetrahydroquinazolin-5-ol is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzoxazol-2-ylamino)-7,7-dimethyl-4-(pyridin-3-yl)-4,6,7,8-tetrahydroquinazolin-5-ol typically involves multi-step organic reactions

    Preparation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the condensation of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Formation of Quinazoline Core: The quinazoline core is often constructed through the cyclization of appropriate precursors, such as anthranilic acid derivatives, in the presence of dehydrating agents.

    Introduction of Pyridine and Hydroxyl Groups:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzoxazol-2-ylamino)-7,7-dimethyl-4-(pyridin-3-yl)-4,6,7,8-tetrahydroquinazolin-5-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to alter the oxidation state of the nitrogen atoms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: Its potential pharmacological properties could be explored for the treatment of various diseases.

    Industry: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzoxazol-2-ylamino)-7,7-dimethyl-4-(pyridin-3-yl)-4,6,7,8-tetrahydroquinazolin-5-ol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These could include binding to enzymes or receptors, altering cellular signaling pathways, or modulating gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Benzoxazol-2-ylamino)-7,7-dimethyl-4-(pyridin-3-yl)-4,6,7,8-tetrahydroquinazolin-5-one: Similar structure but with a ketone group instead of a hydroxyl group.

    2-(1,3-Benzoxazol-2-ylamino)-7,7-dimethyl-4-(pyridin-3-yl)-4,6,7,8-tetrahydroquinazolin-5-thiol: Similar structure but with a thiol group instead of a hydroxyl group.

Uniqueness

The uniqueness of 2-(1,3-Benzoxazol-2-ylamino)-7,7-dimethyl-4-(pyridin-3-yl)-4,6,7,8-tetrahydroquinazolin-5-ol lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H21N5O2

Molecular Weight

387.4 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylamino)-7,7-dimethyl-4-pyridin-3-yl-1,4,6,8-tetrahydroquinazolin-5-one

InChI

InChI=1S/C22H21N5O2/c1-22(2)10-15-18(16(28)11-22)19(13-6-5-9-23-12-13)26-20(24-15)27-21-25-14-7-3-4-8-17(14)29-21/h3-9,12,19H,10-11H2,1-2H3,(H2,24,25,26,27)

InChI Key

XCJQXNCJKYYAPY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N=C(N2)NC3=NC4=CC=CC=C4O3)C5=CN=CC=C5)C(=O)C1)C

Origin of Product

United States

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